BenchChemオンラインストアへようこそ!

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide

Lipophilicity Membrane permeability Drug-likeness

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide (CAS 1358422-28-2) is a synthetic quinoline derivative available as a research-grade screening compound from the ChemDiv library under compound ID L482-0490. It features a 4-ethoxyquinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a 4-methoxybenzamide moiety, resulting in a molecular formula of C₂₆H₂₄N₂O₄ and a molecular weight of 428.49 g/mol.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 1358422-28-2
Cat. No. B2758819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide
CAS1358422-28-2
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-5-10-20(30-2)11-6-17)28-23-14-9-19(15-22(23)25)27-26(29)18-7-12-21(31-3)13-8-18/h5-16H,4H2,1-3H3,(H,27,29)
InChIKeyOMMLLZDUEZWMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide (CAS 1358422-28-2): Core Identity and Physicochemical Baseline


N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide (CAS 1358422-28-2) is a synthetic quinoline derivative available as a research-grade screening compound from the ChemDiv library under compound ID L482-0490 . It features a 4-ethoxyquinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a 4-methoxybenzamide moiety, resulting in a molecular formula of C₂₆H₂₄N₂O₄ and a molecular weight of 428.49 g/mol . The compound is cataloged by multiple vendors with a typical purity of ≥95% . As a member of the quinoline class, it is structurally related to known antimalarial and kinase-targeted scaffolds, and preliminary BioAssay screening data indicate activity in at least 3 assay targets at ≤1 nM [1].

Why N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide Cannot Be Replaced by Generic Quinoline Analogs


Quinoline derivatives are a large and heterogeneous compound class where biological activity, selectivity, and physicochemical behavior are exquisitely sensitive to substitution patterns . This compound's specific architecture—a 4-ethoxy group on the quinoline core, a 4-methoxyphenyl at the 2-position, and a para-methoxybenzamide at the 6-position—creates a distinct steric and electronic profile that cannot be replicated by generic analogs such as chloroquine or by closely related positional isomers (e.g., CAS 1357951-42-8 with 2-methoxybenzamide, or CAS 1359500-95-0 with a phenyl instead of 4-methoxyphenyl) [1]. The compound's high calculated logP of 5.84 and low aqueous solubility (logSw = -5.62) further distinguish it from more polar quinoline drugs, directly impacting membrane permeability, protein binding, and assay compatibility in ways that make blind substitution scientifically invalid .

Quantitative Differentiation Evidence for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: logP of 5.84 vs. Typical Quinoline Drugs

The target compound exhibits a calculated logP of 5.8361 and logD (pH 7.4) of 5.8356 . This is significantly higher than the logP of clinically used quinoline antimalarials: chloroquine has a measured logP of approximately 4.7, while mefloquine has a logP of approximately 3.9 [1]. The ~1.1 log unit increase over chloroquine corresponds to roughly a 12-fold higher theoretical partition coefficient, indicating substantially greater membrane permeability potential. This high lipophilicity may be advantageous for targeting intracellular or CNS compartments but requires careful solvent selection (DMSO) for in vitro assays.

Lipophilicity Membrane permeability Drug-likeness

Aqueous Solubility Constraint: logSw of -5.62 Requires Specific Formulation Strategies

The target compound has a calculated logSw (intrinsic solubility) of -5.6244, corresponding to an estimated aqueous solubility of approximately 2.4 µM . This is at the lower boundary of acceptable solubility for biochemical screening. In contrast, the 4-fluorobenzamide analog (CAS 1358252-10-4), which replaces the 4-methoxy group with a fluorine atom, is expected to have moderately higher aqueous solubility due to the reduced lipophilicity of the fluorine substitution [1]. This solubility constraint means the target compound requires DMSO stock solutions and careful control of final DMSO concentration (<1%) in assay buffers to avoid precipitation.

Aqueous solubility Formulation Assay compatibility

PubChem BioAssay Activity: 3 Targets at ≤1 nM Potency

In PubChem BioAssay AID 1798933, the target compound was tested across multiple assay targets and demonstrated activity in 15 of 15 tests, with 3 assay targets showing potency ≤1 nM and all 15 showing activity ≤1 µM [1]. While the specific protein targets and assay conditions are not detailed in the summary view, the presence of sub-nanomolar activity in 3 distinct assays indicates that this compound engages certain biological targets with high affinity. For comparison, the positional isomer with 2-methoxybenzamide (CAS 1357951-42-8) and the 3-methoxybenzamide analog (CAS 1359386-34-7) may exhibit different activity profiles due to altered hydrogen-bonding geometry at the benzamide position, though direct comparative BioAssay data for these analogs are not publicly available .

Bioactivity High-throughput screening Target engagement

Hydrogen Bond Donor/Acceptor Profile: Reduced HBD Count of 1 vs. Chloroquine (HBD=1, HBA=2)

The target compound has 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), with a polar surface area (PSA) of 53.69 Ų . This HBD count is identical to chloroquine (HBD=1) but the HBA count is substantially higher than chloroquine's 2 HBA, reflecting the additional ether and carbonyl oxygen atoms in the 4-methoxybenzamide and 4-methoxyphenyl substituents [1]. The elevated HBA count and moderate PSA value suggest that this compound can engage in more diverse hydrogen-bonding interactions with protein targets compared to simpler quinoline scaffolds, potentially contributing to the multi-target activity observed in BioAssay screening [2].

Hydrogen bonding Molecular recognition Drug design

Structural Differentiation from 4-Fluorobenzamide Analog: Methoxy vs. Fluoro at the Benzamide Para Position

The target compound bears a 4-methoxy substituent on the benzamide ring, whereas the closely related analog CAS 1358252-10-4 carries a 4-fluoro substituent instead [1]. The methoxy group is electron-donating (+M effect) and can participate as a hydrogen bond acceptor, while the fluoro group is electron-withdrawing (-I effect) and is a poor H-bond acceptor. This electronic difference can alter the compound's interaction with target proteins, particularly in kinase hinge-binding regions where hydrogen bonding to the hinge backbone is critical . Additionally, the 4-methoxy group contributes to the higher logP (5.84) of the target compound compared to the expected moderately lower logP of the fluoro analog, affecting membrane permeability and metabolic stability in opposing directions .

Structure-activity relationship Substituent effects Quinoline scaffold

Recommended Application Scenarios for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide Based on Quantitative Evidence


Kinase Inhibitor Screening Campaigns Requiring High Lipophilicity

The compound's calculated logP of 5.84 and elevated HBA count of 6 make it suitable for screening against kinase targets with hydrophobic ATP-binding pockets, such as EGFR-TK, for which quinoline derivatives are known to show inhibitory activity . Its sub-nanomolar activity in 3 BioAssay targets (AID 1798933) supports its inclusion in kinase-focused libraries [1]. Researchers should pre-dissolve the compound in DMSO and control final assay concentrations to remain within its ~2.4 µM estimated aqueous solubility limit to avoid false negatives from precipitation .

Structure-Activity Relationship (SAR) Studies Exploring Benzamide Para-Substituent Effects

This compound serves as a key SAR probe for investigating how the 4-methoxybenzamide moiety influences target binding compared to the 4-fluoro (CAS 1358252-10-4), 2-methoxy (CAS 1357951-42-8), and 3-methoxy (CAS 1359386-34-7) analogs . The methoxy group's +M electronic effect and H-bond acceptor capacity differentiate it from the electron-withdrawing fluoro substituent, enabling systematic exploration of electronic and hydrogen-bonding contributions to potency and selectivity [1]. Procurement of the full set of positional isomers is recommended for rigorous SAR campaigns.

Antimalarial Drug Discovery Leveraging the Quinoline-Hemozoin Inhibition Axis

Quinoline derivatives, including N-quinolin-6-ylbenzamides, are established as antimalarial agents that target hemozoin formation in Plasmodium species . The compound's 4-ethoxy and 4-methoxyphenyl substitutions may confer advantages in β-hematin inhibition potency, though direct comparative data against chloroquine are absent [1]. Its high lipophilicity could also enhance accumulation in the parasite digestive vacuole. Researchers should conduct head-to-head β-hematin inhibition assays with chloroquine as a positive control to quantify any differentiation .

Membrane Permeability and CNS-Targeted Screening

With a logP of 5.84 and a PSA of 53.69 Ų—within the range considered favorable for blood-brain barrier penetration (PSA < 90 Ų)—this compound is a candidate for CNS-targeted screening campaigns . Its HBD count of 1 and moderate PSA suggest potential for passive membrane diffusion, a prerequisite for CNS-active compounds. However, the compound's low aqueous solubility necessitates careful formulation for in vivo CNS studies, and procurement should include planning for pharmacokinetic profiling to verify brain exposure [1].

Quote Request

Request a Quote for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.